N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for research applications .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and potential drug targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for studying protein-protein interactions and understanding biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine include other pyrimidine derivatives such as:
- N4,N4-Dimethyl-1-oxy-pyrimidine-2,4,6-triamine
- N4,N4-Diethyl-1-oxy-pyrimidine-2,4,6-triamine
- N4,N4-Dibutyl-1-oxy-pyrimidine-2,4,6-triamine .
Uniqueness
What sets this compound apart from its similar compounds is its specific propyl groups, which can influence its reactivity and interaction with biological molecules. This makes it particularly useful in certain research applications where these properties are desired .
Properties
IUPAC Name |
1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNLVJOPSBFTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=N)N(C(=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632275 |
Source
|
Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55921-62-5 |
Source
|
Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.